Melting Point Differentiates 2-Bromo-3,4-dimethoxy-1-methylbenzene from Its 4-Bromo Regioisomer
The target compound exhibits a melting point of 59-60 °C (recrystallized from methanol) . In contrast, its closest regioisomer, 4-bromo-2,5-dimethoxytoluene (CAS 13321-74-9), has a reported melting point of 77-78 °C [1]. This 18 °C difference in melting point is a direct consequence of the distinct crystal packing arrangements dictated by the different substitution patterns [1].
| Evidence Dimension | Melting Point |
|---|---|
| Target Compound Data | 59-60 °C |
| Comparator Or Baseline | 4-Bromo-2,5-dimethoxytoluene: 77-78 °C |
| Quantified Difference | Δ 18 °C (target compound has a lower melting point) |
| Conditions | Target: recrystallized from methanol; Comparator: literature reported melting point (solvent not specified in all sources) |
Why This Matters
The distinct melting point enables unambiguous identification and purity assessment, preventing misidentification and ensuring that the correct regioisomer is used in subsequent synthetic steps where even trace amounts of an incorrect isomer can derail reaction outcomes.
- [1] PubChem. 4-Bromo-2,5-dimethoxytoluene (CID 643375). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-2_5-dimethoxytoluene View Source
